molecular formula C15H18O4-2 B12340320 3-(5-Methylhexyl)phthalate

3-(5-Methylhexyl)phthalate

Cat. No.: B12340320
M. Wt: 262.30 g/mol
InChI Key: GOKCBMCFKRKHRN-UHFFFAOYSA-L
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Description

3-(5-Methylhexyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. Phthalates are esters of phthalic acid and are commonly found in a variety of consumer products, including cosmetics, personal care products, and food packaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylhexyl)phthalate typically involves the esterification of phthalic anhydride with 5-methylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylhexyl)phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methylhexyl)phthalate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of polymers and other materials.

    Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential health effects, including toxicity and metabolic pathways.

    Industry: Used in the production of flexible plastics, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 3-(5-Methylhexyl)phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as the estrogen receptor, and can modulate gene expression and cellular functions. This interaction can lead to various health effects, including reproductive and developmental toxicity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl)phthalate (DEHP)
  • Diisononyl phthalate (DiNP)
  • Diisodecyl phthalate (DiDP)
  • Diethyl phthalate (DEP)
  • Dimethyl phthalate (DMP)
  • Dibutyl phthalate (DBP)

Uniqueness

3-(5-Methylhexyl)phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not be as effective. Its molecular structure also influences its interaction with biological systems, contributing to its distinct toxicological profile .

Properties

Molecular Formula

C15H18O4-2

Molecular Weight

262.30 g/mol

IUPAC Name

3-(5-methylhexyl)phthalate

InChI

InChI=1S/C15H20O4/c1-10(2)6-3-4-7-11-8-5-9-12(14(16)17)13(11)15(18)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,17)(H,18,19)/p-2

InChI Key

GOKCBMCFKRKHRN-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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